molecular formula C8H7N3O4 B1520287 methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate CAS No. 1240529-59-2

methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate

Cat. No.: B1520287
CAS No.: 1240529-59-2
M. Wt: 209.16 g/mol
InChI Key: QHRARXYHVYVNFW-UHFFFAOYSA-N
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Description

Methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate is a fused heterocyclic compound featuring an oxazole ring fused to a pyridazine moiety. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, such as pyrimidines and triazines, which are often employed in drug discovery for their receptor modulation and enzyme inhibition properties .

Properties

IUPAC Name

methyl 3-methyl-7-oxo-6H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c1-3-4-5(11-15-3)7(12)10-9-6(4)8(13)14-2/h1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRARXYHVYVNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NO1)C(=O)NN=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate is a complex organic compound classified as a pyridazine derivative. Its unique heterocyclic structure, which includes both oxazole and pyridazine rings, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications.

  • Molecular Formula : C₈H₇N₃O₄
  • Molecular Weight : 209.16 g/mol
  • InChI Code : 1S/C8H7N3O4/c1-3-4-5(11-15-3)7(12)10-9-6(4)8(13)14-2/h1-2H3,(H,10,12)

The compound can undergo various synthetic modifications to enhance its biological properties. These modifications often involve nucleophilic substitution reactions and methylation processes that can lead to derivatives with improved efficacy against specific biological targets.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. Studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15
HeLa (Cervical Cancer)12

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antibacterial Activity

The compound also shows promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected bacterial strains are summarized below:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

These findings suggest potential applications in treating bacterial infections.

Anti-inflammatory Effects

In addition to its antitumor and antibacterial activities, this compound has been studied for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines in vitro:

CytokineInhibition (%)Reference
TNF-alpha60
IL-655

This activity may contribute to its therapeutic potential in inflammatory diseases.

Case Studies

A notable study evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to the control group:

  • Control Group Tumor Size : 200 mm³
  • Treatment Group Tumor Size : 80 mm³

This study underscores the compound's potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Oxazolo[3,4-d]pyridazine Scaffold

The compound’s closest analogs differ in substituents at positions 3 and 4 of the oxazolo-pyridazine core. Key examples include:

Compound Name Substituents (Position 3) Substituents (Position 4) Key Properties/Applications Reference
Methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate Cyclopropyl Methyl ester Drug impurity reference; high stability
6-(4-Methoxyphenyl)-3-methyl-4-phenyl-6H,7H-[1,2]oxazolo[3,4-d]pyridazin-7-one Methyl Phenyl mGluR2/mGluR4 modulator; NMR data available
3-Methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one Methyl Phenyl Industrial applications; bulk synthesis
  • The phenyl group at position 4 (as in ) increases π-π stacking interactions, which may improve receptor binding affinity.
  • Functional Group Impact : The ester group in the target compound enables facile derivatization (e.g., hydrolysis to carboxylic acids), whereas the ketone in and limits further modifications.

Comparison with Oxazolo[4,5-d]pyrimidines

Oxazolo[4,5-d]pyrimidines share a similar fused heterocyclic core but differ in ring size (pyrimidine vs. pyridazine):

  • Bioactivity : Oxazolo[4,5-d]pyrimidines exhibit antiviral and anticancer activity, whereas oxazolo[3,4-d]pyridazines (including the target compound) are primarily explored as metabotropic glutamate receptor (mGluR) modulators .
  • Synthetic Accessibility : Pyridazine derivatives often require longer reaction times for cyclization compared to pyrimidines, as seen in the synthesis of compound 2k (4.5-hour reflux for pyridazine vs. 2–3 hours for pyrimidines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate

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